ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate
CAS No.: 1207043-15-9
Cat. No.: VC7464242
Molecular Formula: C20H20N2O2S
Molecular Weight: 352.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207043-15-9 |
|---|---|
| Molecular Formula | C20H20N2O2S |
| Molecular Weight | 352.45 |
| IUPAC Name | ethyl 2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-10-5-4-6-11-16)22(20)17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3 |
| Standard InChI Key | BMHHJNDWDXHEIX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a 1H-imidazole ring substituted at positions 1 and 5 with o-tolyl (2-methylphenyl) and phenyl groups, respectively. A thioether linkage connects the imidazole’s sulfur atom to an ethyl acetate moiety via a methylene bridge. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Key Structural Features:
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Imidazole Core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Substituents:
Spectroscopic Identification
While specific spectral data for this compound are unavailable, analogous imidazole-thioethers exhibit distinct FT-IR and NMR signatures:
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FT-IR: Bands at 1735–1743 cm⁻¹ (C=O ester stretch), 1215–1242 cm⁻¹ (C-O ester), and 744–759 cm⁻¹ (C-S-C stretch) .
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¹H NMR: Signals for aromatic protons (δ 6.8–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and methylene bridges (δ 4.0–4.5 ppm) .
Synthetic Methodologies
General Synthesis Pathway
The synthesis typically involves a multi-step sequence:
Step 1: Formation of the Imidazole Core
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Cyclocondensation: Reacting an α-diketone with ammonium acetate and o-toluidine in acetic acid yields 1-(o-tolyl)-5-phenyl-1H-imidazole .
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Thiolation: Treating the imidazole with thiourea and iodine under basic conditions introduces a thiol group at position 2 .
Step 2: Thioacetate Formation
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Alkylation: The thiolated imidazole reacts with ethyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃ or triethylamine) in ethanol under reflux .
Reaction Scheme:
Step 3: Purification
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Recrystallization: Ethanol or ethyl acetate is commonly used to isolate the product.
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Column Chromatography: Silica gel with hexane/ethyl acetate eluents improves purity .
Industrial-Scale Considerations
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Continuous Flow Reactors: Enhance yield and reduce reaction times.
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High-Performance Liquid Chromatography (HPLC): Ensures high-purity output for pharmaceutical applications .
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
| Compound | Structural Differences | Functional Implications |
|---|---|---|
| 1-Phenyl-2-(p-tolyl)-1H-imidazole | Lacks thioacetate group | Reduced electrophilicity |
| Ethyl 2-((1-phenyl-1H-imidazol-2-yl)thio)acetate | No o-tolyl substituent | Altered steric profile |
| 2-Mercapto-1-phenyl-5-(p-tolyl)-1H-imidazole | Free thiol group | Higher reactivity in redox reactions |
The o-tolyl and thioacetate groups in the target compound confer unique stability and binding properties compared to analogs .
Applications in Material Science
Coordination Chemistry
The thioether and nitrogen atoms facilitate metal coordination, enabling applications in:
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Catalysis: Palladium complexes for cross-coupling reactions.
Polymer Additives
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Stabilizers: Thioethers act as antioxidants in polyolefins.
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Flame Retardants: Synergistic effects with phosphorus-based compounds .
Challenges and Future Directions
Synthetic Limitations
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Low Yields: Steric hindrance from o-tolyl groups reduces reaction efficiency.
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Byproducts: Competing N-alkylation during thioacetate formation .
Research Opportunities
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